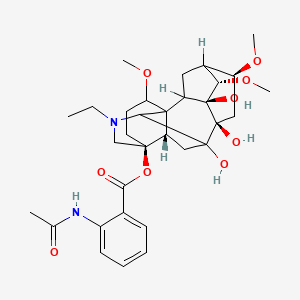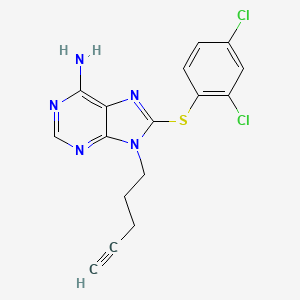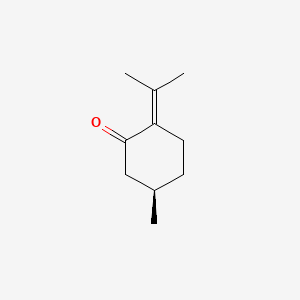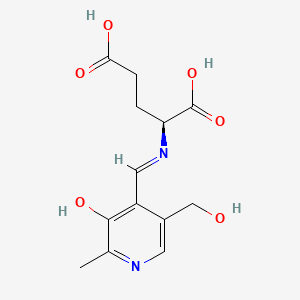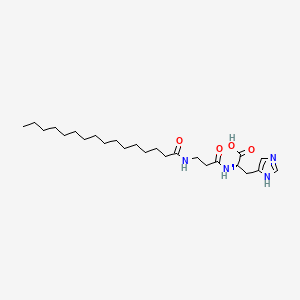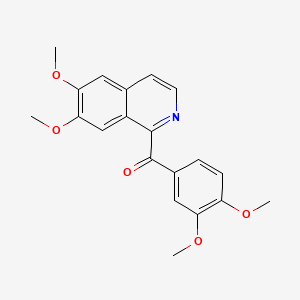
Papaveraldine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of papaveraldine has been studied in the past. One method involves the oxidation of papaverine to papaveraldine by SeO2 . Another study explored the biotransformation of papaverine via filamentous fungi, which resulted in several metabolites, including papaveraldine .Molecular Structure Analysis
Papaveraldine has a complex molecular structure, as indicated by its IUPAC name: (6,7-Dimethoxy-1-isoquinolinyl) (3,4-dimethoxyphenyl)methanone . The structure elucidation of the metabolites was investigated with 1D and 2D NMR and mass spectroscopy .Physical And Chemical Properties Analysis
Papaveraldine forms crystals from absolute ethanol, with a melting point of 208-209°C . It is soluble in benzene and chloroform, slightly soluble in alcohol, ether, and petroleum ether, and nearly insoluble in water, alkalis, or carbonates .Applications De Recherche Scientifique
Anti-Microbial and Anti-Inflammatory Properties
Papaveraldine, as part of the alkaloids from the Papaver genus, has been found to have beneficial anti-microbial and anti-inflammatory properties . These properties make it a potential candidate for the development of new drugs to treat infections and inflammation.
Anti-Cancer Properties
Studies have shown that Papaveraldine has anti-cancer properties . This suggests that it could be used in the development of new treatments for various types of cancer.
Neurological Applications
Papaveraldine has been found to have beneficial effects on various neurological disorders such as pain, cough, and neurological problems . This makes it a potential candidate for the development of new drugs to treat these conditions.
Anti-Diabetic and Anti-Obesity Activity
Papaveraldine and its metabolites have shown potential anti-diabetic and anti-obesity activity . This suggests that it could be used in the development of new treatments for diabetes and obesity.
Chronic Kidney Disease
Xanthine Oxidoreductase (XOR), a product of Xanthaline, has been found to play a role in the development and progression of chronic kidney diseases . This suggests that Xanthaline could be used in the development of new treatments for these conditions.
Central Nervous System Stimulation
Xanthaline, a common constituent found in beverages, is known to show its pharmacological effect by the stimulation of the central nervous system . This suggests that it could be used in the development of new treatments for conditions related to the central nervous system.
Anti-Alzheimer’s and Anti-Parkinsonism
Recent developments in Xanthaline and its derivatives have shown potential as anti-Alzheimer’s and anti-Parkinsonism agents . This suggests that it could be used in the development of new treatments for these conditions.
Anti-Asthmatic
Xanthaline and its derivatives have shown potential as anti-asthmatic agents . This suggests that it could be used in the development of new treatments for asthma.
Mécanisme D'action
Target of Action
Papaveraldine, also known as Xanthaline, primarily targets cardiac and smooth muscle cells . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It also relaxes various smooth muscles, which may be prominent if spasm exists .
Mode of Action
Papaveraldine interacts with its targets by inhibiting phosphodiesterases and possibly having direct actions on calcium channels . This leads to the relaxation of smooth muscles, especially those in larger blood vessels . The antispasmodic effect is a direct one, and unrelated to muscle innervation .
Biochemical Pathways
It is known that the compound can increase cerebral blood flow and decrease cerebral vascular resistance in normal subjects . This effect may be due to its direct vasodilating action on cerebral blood vessels .
Pharmacokinetics
Papaveraldine has a bioavailability of approximately 80% . It is primarily metabolized in the liver and has an elimination half-life of 1.5–2 hours . The compound is excreted through the kidneys . It’s worth noting that Papaveraldine can easily decompose in solution to form other compounds such as papaverinol .
Result of Action
The primary result of Papaveraldine’s action is the relaxation of smooth muscles, particularly in the larger blood vessels . This can lead to an increase in blood flow, particularly in the cerebral region . It can also depress conduction and prolong the refractory period in cardiac muscle .
Safety and Hazards
Propriétés
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTBIAMBPGGIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200239 | |
| Record name | Papaveraldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Papaveraldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Papaveraldine | |
CAS RN |
522-57-6 | |
| Record name | Papaveraldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaveraldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Papaveraldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Papaveraldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6,7-dimethoxy-1-isoquinolyl) (3,4-dimethoxyphenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVERALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8825LX0F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Papaveraldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | Papaveraldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)


